molecular formula C23H31Cl3N2O3 B2372512 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1052417-61-4

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2372512
CAS No.: 1052417-61-4
M. Wt: 489.86
InChI Key: DLRKOXZTYMPPBL-UHFFFAOYSA-N
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Description

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a combination of phenoxy, piperazine, and propanol groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Phenoxy Group: The initial step may involve the alkylation of 2-allyl-4-methoxyphenol with an appropriate alkyl halide under basic conditions.

    Piperazine Derivative Formation: The next step could involve the reaction of 3-chlorophenylpiperazine with an appropriate epoxide or halohydrin to form the piperazine derivative.

    Coupling Reaction: The final step may involve coupling the phenoxy and piperazine derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions may convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride may have several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol
  • 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Uniqueness

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride may exhibit unique properties due to the presence of both phenoxy and piperazine groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxy-2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O3.2ClH/c1-3-5-18-14-22(28-2)8-9-23(18)29-17-21(27)16-25-10-12-26(13-11-25)20-7-4-6-19(24)15-20;;/h3-4,6-9,14-15,21,27H,1,5,10-13,16-17H2,2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRKOXZTYMPPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)CC=C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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